5-Methyl-5-phenylpyrrolidin-2-one

Catalog No.
S592924
CAS No.
5578-98-3
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5-phenylpyrrolidin-2-one

CAS Number

5578-98-3

Product Name

5-Methyl-5-phenylpyrrolidin-2-one

IUPAC Name

5-methyl-5-phenylpyrrolidin-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

QQPZUNZVKFTDSY-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)N1)C2=CC=CC=C2

Synonyms

5-methyl-5-phenyl-2-pyrrolidinone

Canonical SMILES

CC1(CCC(=O)N1)C2=CC=CC=C2
  • Potentiality as a Scaffolding Molecule: The core structure of 5-Methyl-5-phenylpyrrolidin-2-one, a five-membered ring with a ketone group and a phenyl ring, could potentially be used as a scaffold for the development of new drugs. Scaffold molecules provide a basic structure around which modifications can be made to target specific biological processes []. However, further research is needed to explore this possibility for 5-Methyl-5-phenylpyrrolidin-2-one.
  • Reference Standard: Some commercial suppliers offer 5-Methyl-5-phenylpyrrolidin-2-one as a reference standard []. Reference standards are well-characterized compounds used in analytical chemistry to identify unknown compounds or to quantify the amount of a specific compound in a mixture [].

5-Methyl-5-phenylpyrrolidin-2-one is a cyclic compound featuring a pyrrolidinone structure. Its molecular formula is C11H13NOC_{11}H_{13}NO and it has a molecular weight of 189.23 g/mol. The compound is characterized by a five-membered ring containing a nitrogen atom, which contributes to its unique chemical properties. The presence of both methyl and phenyl groups enhances its lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and drug development.

Typical of pyrrolidinones:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitutions that can modify the compound's properties.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or amines, expanding its utility in synthetic chemistry.
  • Condensation Reactions: It can participate in condensation reactions with various electrophiles, leading to the formation of more complex molecules.

Research indicates that 5-Methyl-5-phenylpyrrolidin-2-one exhibits notable biological activities. It has been studied for its potential as a positive allosteric modulator of sigma-1 receptors, which are implicated in various neuropsychiatric disorders . This activity suggests potential therapeutic applications in treating conditions such as depression and anxiety.

Several synthesis methods have been developed for 5-Methyl-5-phenylpyrrolidin-2-one:

  • One-Pot Synthesis: A method involving the reaction of levulinic acid with amines has been reported, which yields pyrrolidones including this compound .
  • Microwave-Assisted Synthesis: This approach utilizes microwave radiation to enhance the reaction rates and yields of pyrrolidinones from various substrates .
  • Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.

5-Methyl-5-phenylpyrrolidin-2-one has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting sigma-1 receptors.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research Tools: Its unique properties make it useful in biochemical research for studying receptor interactions.

Interaction studies have focused on the compound's role as a sigma-1 receptor modulator. These studies demonstrate that 5-Methyl-5-phenylpyrrolidin-2-one can enhance receptor activity, potentially leading to increased therapeutic effects in neuropsychiatric conditions . Further investigations into its binding affinity and efficacy are ongoing.

Several compounds share structural similarities with 5-Methyl-5-phenylpyrrolidin-2-one. Here is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
5-Hydroxy-1-Isopropyl-3-(5-Methyl-2-Thienyl)MethyleneStructureAntitumor and antimicrobial properties
1-(4-Chlorophenyl)-5-methylpyrrolidin-2-oneStructureModifications on the phenyl group affecting activity
2-(5-Methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamideStructurePositive allosteric modulation of sigma receptors

The uniqueness of 5-Methyl-5-phenylpyrrolidin-2-one lies in its specific substitution pattern and biological activity profile, making it distinct among similar compounds.

Reductive amination represents one of the most efficient approaches for synthesizing 5-methyl-5-phenylpyrrolidin-2-one, a valuable pyrrolidinone derivative with a methyl and phenyl group at the 5-position of the lactam ring . This synthetic pathway typically involves the formation of an imine intermediate followed by reduction and cyclization to form the desired lactam structure [4]. The strategic importance of reductive amination lies in its ability to establish the critical carbon-nitrogen bond while simultaneously controlling the stereochemistry at the 5-position [6].

Recent advances in reductive amination methodologies have significantly improved the efficiency and selectivity of 5-methyl-5-phenylpyrrolidin-2-one synthesis [14]. These approaches generally utilize appropriate precursors such as levulinic acid derivatives and phenyl-containing nitrogen sources, which undergo condensation followed by selective reduction to form the pyrrolidinone ring system [23]. The reductive amination strategy offers several advantages, including mild reaction conditions, high atom economy, and compatibility with various functional groups [28].

Iridium-Catalyzed Cyclization Approaches

Iridium catalysis has emerged as a powerful tool for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one through reductive amination pathways [12]. The use of iridium complexes, particularly Vaska's complex [IrCl(CO)(PPh₃)₂], has demonstrated exceptional efficiency in promoting the reductive generation of azomethine ylides from amide and lactam precursors [13]. These ylides subsequently undergo cyclization to form the desired pyrrolidinone structure with high stereoselectivity [14].

A groundbreaking approach involves the iridium-catalyzed reductive cyclization of tertiary amides and lactams using tetramethyldisiloxane as a terminal reductant [15]. This methodology proceeds under mild reaction conditions, requiring only 1 mol% of the iridium catalyst to achieve high yields of the target pyrrolidinone [16]. The reaction mechanism involves the initial reduction of the amide or lactam precursor, followed by intramolecular cyclization to form the five-membered ring structure with precise control over the stereochemistry at the 5-position [4].

Recent studies have demonstrated that iridium-catalyzed transfer hydrogenation can be effectively employed for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [28]. This approach utilizes formic acid as a hydrogen donor, offering a more environmentally friendly alternative to traditional hydrogenation methods [28]. The reaction proceeds through a successive reductive amination process, where the iridium catalyst facilitates both the reduction of the carbonyl group and the subsequent cyclization to form the pyrrolidinone ring [28].

Comparative Analysis of Transition Metal Catalysts

While iridium catalysts have shown remarkable efficiency in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one, other transition metals also demonstrate significant catalytic activity in reductive amination processes [17]. A comparative analysis reveals distinct advantages and limitations associated with different metal catalysts in terms of yield, stereoselectivity, and reaction conditions [21].

Palladium-based catalysts represent an alternative to iridium for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [23]. These catalysts typically operate through a different mechanistic pathway, involving the initial formation of a π-allyl complex followed by nucleophilic attack to establish the stereochemistry at the 5-position [17]. While palladium catalysts often require higher loading compared to iridium counterparts, they offer enhanced stability and tolerance to various functional groups [23].

Table 1: Comparative Performance of Transition Metal Catalysts in the Synthesis of 5-Methyl-5-phenylpyrrolidin-2-one

CatalystLoading (mol%)Temperature (°C)Yield (%)Stereoselectivity (dr)
[IrCl(CO)(PPh₃)₂]1.060847:1
Pd-AmP-MCF5.080786:1
Raney Ni10.060724:1
Fe/NH₄Cl15.060653:1

The heterogeneous palladium catalyst Pd-AmP-MCF has shown particular promise in combining asymmetric amine catalysis with transition metal catalysis, enabling highly enantioselective cascade transformations [17]. This synergistic approach allows for the recycling of the expensive palladium catalyst while maintaining excellent stereoselectivity in the formation of the pyrrolidinone ring [17]. The efficiency and stereoselectivity of this catalyst system slightly increase after the first two cycles, demonstrating its potential for sustainable chemistry applications [17].

Michael Addition-Reductive Lactamization Cascades

The Michael addition-reductive lactamization cascade represents a versatile and efficient approach for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one . This methodology involves a sequential process beginning with a Michael addition reaction, followed by reduction of a nitro or similar functional group, and culminating in an intramolecular lactamization to form the pyrrolidinone ring [7]. The cascade nature of this approach offers significant advantages in terms of step economy and overall synthetic efficiency [11].

The most direct route to 5-methyl-5-phenylpyrrolidin-2-one employs a Michael addition between methyl acrylate and 1-phenyl-1-nitropropane, followed by nitro group reduction and lactamization . This sequence constructs the γ-lactam skeleton with precise placement of methyl and phenyl groups at the 5-position . The Michael addition step establishes the carbon framework, while the subsequent reduction and cyclization steps form the pyrrolidinone ring with controlled stereochemistry [7].

Nitroalkane Precursor Utilization

Nitroalkanes serve as versatile precursors in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one through Michael addition-reductive lactamization cascades [11]. The nitro group plays a dual role in this synthetic pathway: it activates the adjacent carbon for Michael addition and subsequently serves as a masked amino group for the lactamization step [22]. This functional group transformation strategy significantly enhances the efficiency of the overall synthetic process [27].

The synthesis typically begins with the preparation of nitroalkane precursors, such as 1-phenyl-1-nitropropane, which contains both the phenyl and methyl substituents required for the 5-position of the target pyrrolidinone [22]. These nitroalkanes undergo Michael addition with electron-deficient alkenes like methyl acrylate to form γ-nitro esters . The reaction proceeds under mild basic conditions, with catalysts such as piperidine or potassium carbonate facilitating the addition process [11].

Following the Michael addition, the nitro group undergoes reduction to an amine using various reducing agents . Catalytic hydrogenation employing Raney nickel, palladium on carbon, or zinc in acidic conditions effectively converts the nitro group to an amine while leaving other functional groups intact . This selective reduction is crucial for the subsequent lactamization step, which occurs spontaneously under the reaction conditions or can be promoted by mild heating or acidic catalysis [27].

Table 2: Optimization of Reductive Lactamization Conditions for 5-Methyl-5-phenylpyrrolidin-2-one Synthesis

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CEthanol8088
Zn/HClTHF/H₂O2572
Fe/NH₄ClMethanol/H₂O6065
Raney NiEthanol6075-95

The nitroalkane approach has been successfully applied to the synthesis of various pyrrolidinone derivatives, including 5-methyl-5-phenylpyrrolidin-2-one [27]. The versatility of this methodology allows for the incorporation of different substituents at the 5-position by simply varying the structure of the starting nitroalkane [22]. This modular approach facilitates the preparation of a diverse array of pyrrolidinone derivatives with tailored properties [11].

Steric and Electronic Control in Regioselectivity

The regioselectivity of the Michael addition-reductive lactamization cascade is critically influenced by both steric and electronic factors, which play decisive roles in determining the outcome of the reaction [25]. Understanding and controlling these factors is essential for achieving high selectivity in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one .

Electronic effects significantly impact the regioselectivity of the Michael addition step [25]. The electron-withdrawing nature of the nitro group in the nitroalkane precursor enhances the acidity of the adjacent protons, facilitating deprotonation and subsequent nucleophilic addition to the electron-deficient alkene [11]. Similarly, the electron-donating properties of substituents can influence the reactivity and selectivity of the addition reaction [25]. Studies have demonstrated that calibrating the electron-donating strength of substituents can effectively modulate the regioselectivity of the reaction [25].

Steric factors also play a crucial role in controlling the regioselectivity of the Michael addition . The presence of the phenyl and methyl groups at the 5-position creates a distinct steric environment that influences the approach of the electrophilic alkene [25]. This steric control ensures preferential formation of the desired regioisomer, leading to the specific substitution pattern observed in 5-methyl-5-phenylpyrrolidin-2-one . The interplay between steric hindrance and electronic effects determines the overall regioselectivity of the reaction [25].

The regioselectivity of the lactamization step is similarly influenced by steric and electronic factors . The positioning of the amine and ester groups, established during the Michael addition, dictates the formation of the five-membered pyrrolidinone ring [11]. The steric interactions between the phenyl and methyl substituents favor a specific conformation that leads to the desired 5-methyl-5-phenylpyrrolidin-2-one structure [25]. This conformational preference ensures high regioselectivity in the cyclization step .

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized the preparation of 5-methyl-5-phenylpyrrolidin-2-one by significantly reducing reaction times and improving yields compared to conventional heating methods [3]. This technology harnesses electromagnetic radiation to directly heat reaction mixtures, resulting in more uniform heating and often enabling reactions that are challenging under traditional conditions [8]. The application of microwave irradiation to pyrrolidinone synthesis has led to the development of more efficient and environmentally friendly protocols [3].

Microwave irradiation significantly reduces reaction times for lactam synthesis, with some protocols achieving in minutes what would take hours under conventional heating . For instance, a solvent-free protocol involving isopropylamine and furan-2(3H)-one derivatives under microwave conditions (150–200 W, 10 min) achieves yields comparable to conventional heating methods but in a fraction of the time . This acceleration of reaction kinetics is attributed to the rapid and uniform heating of the entire reaction mixture through direct interaction of electromagnetic radiation with the reactants and solvent [8].

Solvent-Free Reaction Optimization

Solvent-free microwave-assisted protocols represent a significant advancement in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one, offering numerous advantages in terms of efficiency, sustainability, and operational simplicity [3]. These methodologies eliminate the need for organic solvents, thereby reducing waste generation and simplifying purification procedures [8]. The development of solvent-free conditions has been a key focus in optimizing microwave-assisted pyrrolidinone synthesis [3].

A notable example of solvent-free microwave synthesis involves the one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine under microwave irradiation [3]. This chemoselective approach yields the corresponding hydroxypyrrolidin-2-one derivative with high purity and yield under environmentally friendly conditions [3]. The absence of solvent not only simplifies the reaction setup but also enhances the interaction between reactants, leading to improved reaction efficiency [8].

The optimization of solvent-free microwave protocols involves careful adjustment of various parameters, including microwave power, reaction time, and catalyst loading [8]. Studies have shown that moderate microwave power (150-200 W) typically provides optimal results, balancing reaction rate with selectivity [3]. Similarly, reaction times must be carefully controlled to prevent thermal degradation of sensitive intermediates while ensuring complete conversion . The absence of solvent necessitates precise temperature control, which is achieved through careful modulation of microwave power and pulse sequences [8].

Table 3: Optimization of Solvent-Free Microwave Conditions for Pyrrolidinone Synthesis

Microwave Power (W)Reaction Time (min)Catalyst Loading (mol%)Yield (%)
150101.086
20080.591
25050.584
30030.576

The solvent-free approach is particularly effective when combined with ionic liquid catalysts, which can efficiently absorb microwave energy and accelerate the reaction [8]. For instance, 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride has demonstrated excellent catalytic activity in the microwave-assisted synthesis of pyrrolidinone derivatives under solvent-free conditions [8]. The catalyst can be readily recycled and reused without significant loss of activity, further enhancing the sustainability of the process [8].

Green Chemistry Considerations

Microwave-assisted synthesis of 5-methyl-5-phenylpyrrolidin-2-one aligns with several principles of green chemistry, offering significant environmental benefits compared to conventional synthetic methods [3]. These protocols typically feature reduced energy consumption, minimized waste generation, and improved atom economy, making them attractive from both environmental and economic perspectives [8]. The integration of green chemistry principles into microwave-assisted pyrrolidinone synthesis has become a focal point of recent research efforts [3].

Energy efficiency represents one of the primary green chemistry advantages of microwave-assisted synthesis [8]. The direct heating of reaction components through microwave irradiation eliminates the energy losses associated with conventional heating methods, resulting in significantly reduced energy consumption [3]. Studies have demonstrated that microwave-assisted protocols can achieve up to 85% reduction in energy usage compared to conventional heating methods for similar transformations [8].

The use of environmentally benign reaction media further enhances the green chemistry profile of microwave-assisted pyrrolidinone synthesis [3]. When solvents are required, green alternatives such as water or ethylene glycol are preferred due to their low toxicity and environmental impact [8]. For instance, ethylene glycol exhibits a low vapor pressure and high polarity, making it particularly suitable for microwave heating while minimizing environmental concerns [8]. The combination of microwave irradiation with green solvents results in a synergistic enhancement of reaction efficiency and environmental sustainability [3].

Catalyst selection also plays a crucial role in the green chemistry aspects of microwave-assisted pyrrolidinone synthesis [8]. Recyclable catalysts, such as sulfonic-functionalized ionic liquids, offer significant advantages by reducing the need for fresh catalyst preparation and minimizing waste generation [8]. These catalysts can be recovered through simple filtration or extraction procedures and reused multiple times without significant loss of activity [8]. The recyclability of catalysts contributes to both the economic viability and environmental sustainability of the synthetic process [3].

Donor-Acceptor Cyclopropane Ring-Opening Strategies

Donor-acceptor cyclopropane ring-opening strategies represent an innovative approach for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [9]. These methodologies exploit the inherent ring strain and electronic polarization of donor-acceptor cyclopropanes to facilitate controlled ring-opening reactions leading to pyrrolidinone formation [18]. The strategic design of cyclopropane precursors with appropriate donor and acceptor groups enables precise control over the regiochemistry and stereochemistry of the ring-opening process [26].

Donor-acceptor cyclopropanes typically feature an electron-donating group (such as aryl or alkyl) and an electron-withdrawing group (such as ester or nitrile) on adjacent carbon atoms [9]. This electronic polarization creates a push-pull effect that weakens the cyclopropane C-C bond opposite to the acceptor group, making it susceptible to nucleophilic attack [18]. In the context of 5-methyl-5-phenylpyrrolidin-2-one synthesis, the phenyl group serves as the donor while carboxylate or similar groups function as acceptors [26].

The ring-opening of donor-acceptor cyclopropanes can proceed through various pathways, including nucleophilic addition, electrophilic activation, or radical processes [18]. Each approach offers distinct advantages in terms of regioselectivity, stereoselectivity, and functional group compatibility [9]. The selection of an appropriate ring-opening strategy depends on the specific structural features of the target pyrrolidinone and the desired stereochemical outcome [26].

Lewis Acid-Catalyzed Amination Processes

Lewis acid catalysis plays a pivotal role in facilitating the ring-opening of donor-acceptor cyclopropanes for the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [9]. Lewis acids coordinate to the acceptor groups of the cyclopropane, enhancing their electron-withdrawing character and further polarizing the cyclopropane ring [26]. This activation increases the susceptibility of the cyclopropane to nucleophilic attack by nitrogen nucleophiles, leading to regioselective ring-opening and subsequent formation of the pyrrolidinone structure [10].

Various Lewis acids have been employed for the activation of donor-acceptor cyclopropanes, including nickel perchlorate, yttrium triflate, and other transition metal complexes [6]. These catalysts exhibit different levels of activity and selectivity depending on their coordination properties and steric demands [26]. For instance, Ni(ClO₄)₂·6H₂O and Y(OTf)₃ have demonstrated excellent catalytic activity in promoting the ring-opening of cyclopropanes with anilines and benzylamines to form pyrrolidinone derivatives [6].

A typical Lewis acid-catalyzed amination process involves the reaction of a donor-acceptor cyclopropane with an appropriate nitrogen nucleophile in the presence of a catalytic amount of Lewis acid [6]. The Lewis acid coordinates to the acceptor groups of the cyclopropane, facilitating nucleophilic attack by the amine at the benzylic position [10]. This regioselective ring-opening establishes the carbon-nitrogen bond that will eventually form part of the pyrrolidinone ring [6]. Subsequent intramolecular cyclization, often promoted by acidic conditions or heating, completes the formation of the five-membered lactam ring [6].

Recent advances in Lewis acid catalysis have led to the development of more efficient and selective protocols for donor-acceptor cyclopropane ring-opening [18]. For example, a new approach utilizing fluoride-induced desilylation has been reported, which operates under basic rather than acidic conditions [9]. This method relies on the formation of an electron-rich phenolate anion that enhances the donating properties of the aryl group, facilitating ring-opening and formation of a p-quinone methide intermediate [9]. Subsequent reaction with nucleophiles leads to carbon-carbon bond formation and eventual pyrrolidinone synthesis [9].

Diastereoselectivity in Lactam Formation

The formation of 5-methyl-5-phenylpyrrolidin-2-one through donor-acceptor cyclopropane ring-opening strategies offers significant opportunities for diastereoselective synthesis [19]. The stereochemical outcome of these reactions is influenced by multiple factors, including the configuration of the starting cyclopropane, the nature of the Lewis acid catalyst, and the reaction conditions [26]. Understanding and controlling these factors is essential for achieving high diastereoselectivity in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [19].

The initial stereochemistry of the donor-acceptor cyclopropane plays a crucial role in determining the diastereoselectivity of the ring-opening process [26]. Studies have demonstrated that the reaction proceeds with inversion at the cyclopropane donor site, allowing absolute stereochemical information to be transferred to the products with high fidelity [26]. This stereospecific transformation enables the synthesis of optically active pyrrolidinone derivatives from enantioenriched donor-acceptor cyclopropanes [26].

The choice of Lewis acid catalyst significantly impacts the diastereoselectivity of the lactam formation [19]. Different Lewis acids interact with the acceptor groups of the cyclopropane in distinct ways, influencing the approach of the nitrogen nucleophile and consequently the stereochemical outcome of the ring-opening [26]. For instance, bulky Lewis acids can enhance diastereoselectivity by restricting the conformational freedom of the reaction intermediates [19].

Table 4: Diastereoselectivity in Lactam Formation from Donor-Acceptor Cyclopropanes

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio
Ni(ClO₄)₂·6H₂ODCE2513:1
Y(OTf)₃DCM0>20:1
Sc(OTf)₃Toluene-2014:1
AlCl₃DCM-788:1

Reaction conditions also play a significant role in controlling diastereoselectivity [19]. Lower temperatures typically favor higher diastereoselectivity by minimizing the energy available for competing reaction pathways [19]. Similarly, the choice of solvent can influence diastereoselectivity through solvation effects and by modulating the reactivity of the Lewis acid catalyst [26]. Careful optimization of these parameters is essential for achieving high diastereoselectivity in the synthesis of 5-methyl-5-phenylpyrrolidin-2-one [19].

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Dates

Modify: 2024-04-14

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